1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
CAS No.:
Cat. No.: VC13644672
Molecular Formula: C17H28ClNO2
Molecular Weight: 319.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28ClNO2 |
|---|---|
| Molecular Weight | 319.9 g/mol |
| IUPAC Name | 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; |
| Standard InChI Key | QYRYFNHXARDNFZ-TXHXQZCNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl |
| SMILES | CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
| Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₂₈ClNO₂ and a molecular weight of 319.9 g/mol. Its structure combines a cyclohexanol backbone with a 4-methoxyphenyl group and a bis(trideuteriomethyl)aminoethyl side chain, forming a hydrochloride salt. The deuterium atoms replace all six hydrogens in the two methyl groups attached to the nitrogen atom, making it isotopically labeled for analytical tracking .
Stereochemical Considerations
The (1R) configuration at the chiral center of the ethylamino side chain is critical for its biological activity, as this stereoisomer matches the active form of venlafaxine metabolites . The cyclohexanol ring adopts a chair conformation, minimizing steric strain between the hydroxyl group and the ethylamino substituent .
Table 1: Key Molecular Identifiers
Synthesis and Manufacturing
Synthetic Pathway
The non-deuterated precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, is synthesized via LiAlH₄ reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in tetrahydrofuran (THF) . For the deuterated analog, bis(trideuteriomethyl)amine is substituted during reductive amination to introduce deuterium at the methyl groups.
Purification and Characterization
Post-synthesis, the hydrochloride salt is precipitated using hydrochloric acid and purified via recrystallization from methanol . High-performance liquid chromatography (HPLC) confirms a purity of >98.0%, with melting points between 175–180°C .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 175–180°C (hydrochloride) | |
| Solubility | Methanol, dichloromethane | |
| Storage Conditions | <15°C in dark | |
| pKa | 14.75 (predicted) |
Analytical and Pharmacological Applications
Isotopic Labeling in Metabolism Studies
The compound’s deuterium labeling enables mass spectrometry-based tracking of venlafaxine metabolism in vivo. Researchers use it to quantify the formation of N,N-didesmethylvenlafaxine, a major metabolite, without interference from endogenous compounds .
Reference Material in Quality Control
As a stable isotope-labeled internal standard, it ensures accuracy in pharmaceutical assays for venlafaxine formulations. Its near-identical chemical behavior to non-deuterated analogs minimizes matrix effects during LC-MS/MS analysis .
Research Findings and Clinical Relevance
Metabolic Pathway Elucidation
Studies using this deuterated compound revealed that cytochrome P450 2D6 (CYP2D6) primarily catalyzes the N-demethylation of venlafaxine to N,N-didesmethylvenlafaxine . This insight guides personalized dosing for patients with CYP2D6 polymorphisms.
Stability and Degradation Profiles
Accelerated stability testing under 40°C/75% relative humidity showed <2% degradation over six months, confirming its suitability as a long-term reference material . Degradation products include cyclohexanone derivatives via oxidative pathways .
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